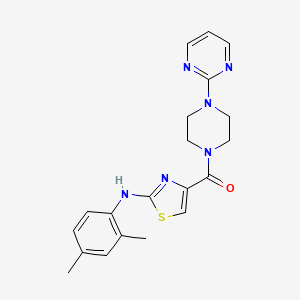

(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

CAS No.: 1171767-35-3

Cat. No.: VC4984933

Molecular Formula: C20H22N6OS

Molecular Weight: 394.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171767-35-3 |

|---|---|

| Molecular Formula | C20H22N6OS |

| Molecular Weight | 394.5 |

| IUPAC Name | [2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C20H22N6OS/c1-14-4-5-16(15(2)12-14)23-20-24-17(13-28-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24) |

| Standard InChI Key | ZWAUHDJWIONXAL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C |

Introduction

The compound "(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a synthetic organic molecule that incorporates multiple functional groups, including a thiazole ring, pyrimidine, and piperazine moieties. Such compounds are frequently investigated for their potential pharmacological activities due to their structural complexity and ability to interact with biological targets.

Structural Overview

This compound features:

-

Thiazole Ring: Known for its bioactivity and presence in various antimicrobial and anti-inflammatory agents.

-

Pyrimidine Moiety: Commonly found in nucleic acid analogs and drugs targeting DNA/RNA synthesis.

-

Piperazine Group: Widely used in medicinal chemistry for enhancing solubility and receptor binding affinity.

The combination of these groups suggests potential applications in drug discovery, particularly in antimicrobial, anticancer, or central nervous system (CNS)-related therapies.

Synthesis Pathways

Although specific synthetic routes for this compound were not directly available in the provided results, similar compounds are typically synthesized via:

-

Formation of the Thiazole Core: Using amines and α-haloketones under mild conditions.

-

Coupling with Pyrimidine Derivatives: Achieved through nucleophilic substitution or amide bond formation.

-

Incorporation of Piperazine: Often through alkylation or acylation reactions.

These steps are supported by techniques such as NMR spectroscopy, LC-MS, and IR spectroscopy for structural confirmation .

Biological Activity

Compounds with similar structural motifs exhibit diverse biological properties:

-

Antimicrobial Activity: Thiazole-based compounds have demonstrated efficacy against bacterial and fungal strains due to their ability to disrupt microbial enzyme systems .

-

Anticancer Potential: Pyrimidine derivatives are known to inhibit enzymes involved in DNA replication, making them effective against rapidly dividing cancer cells .

-

CNS Applications: Piperazine-containing drugs often act as receptor modulators in neurological disorders .

Further studies would be required to evaluate this compound's specific activity profile using assays like MTT cytotoxicity tests or molecular docking simulations.

Research Applications

Potential applications include:

-

Drug Development: As a scaffold for designing inhibitors targeting enzymes or receptors.

-

Molecular Probes: For studying protein-ligand interactions due to its diverse functional groups.

-

Structure-Activity Relationship (SAR) Studies: To optimize pharmacokinetics and pharmacodynamics.

Challenges and Future Directions

-

Synthesis Optimization: Developing cost-effective and scalable methods for production.

-

Toxicological Studies: Assessing safety profiles through in vivo studies.

-

Biological Target Identification: Using computational tools like molecular docking to predict binding sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume